molecular formula C9H7NO2S B104575 Methyl 2-isothiocyanatobenzoate CAS No. 16024-82-1

Methyl 2-isothiocyanatobenzoate

Cat. No. B104575
CAS RN: 16024-82-1
M. Wt: 193.22 g/mol
InChI Key: UNXVHBOJSCWVCD-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatobenzoate is a compound that can be derived from various chemical transformations and has potential applications in medicinal chemistry. It is related to a class of compounds that have shown activity against certain types of cancer cells and parasites. The compound is structurally characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with a methyl ester group.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves starting materials like 2-amino-4-(chloromethyl)thiazole and subsequent chemical transformations . Another synthesis route for isothiocyanate derivatives includes the reaction of methyl isothiocyanate with lithium diisopropylamide, followed by alkylation . These methods demonstrate the versatility in synthesizing isothiocyanate derivatives, which could be adapted for the synthesis of methyl 2-isothiocyanatobenzoate.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-isothiocyanatobenzoate has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct of a similar compound with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of these compounds.

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions. For instance, the 1,3-dipolar cycloaddition involving isothiocyanates can lead to multiple adducts, indicating the reactivity of the isothiocyanate group . Additionally, the reaction of isothiocyanate derivatives with nucleophilic reagents can result in the substitution of functional groups, as seen in the synthesis of thioureas and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the presence of extensive intermolecular hydrogen bonding can lead to the formation of a 3D framework in the crystal structure, as observed in the case of methyl 4-hydroxybenzoate . Computational calculations, such as those performed using Hartree Fock and Density Functional Theory, can predict vibrational spectra and chemical quantum parameters, which are indicative of the compound's reactivity and stability .

Scientific Research Applications

Application 1: Synthesis of 2-substituted oxazoloquinazolinones

  • Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of 2-substituted oxazoloquinazolinones . This compound is part of a reaction that produces tricyclic (Z)-2-(4-substituted benzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones .
  • Methods of Application or Experimental Procedures : The reaction of methyl 2-isothiocyanatobenzoate and 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane by heating . This reaction is a convenient general method for the preparation of 2-arylaminooxazoles and it proceeds via β-keto carbodiimide intermediate formation .
  • Results or Outcomes : The reaction produced (Z)-2-(4-bromobenzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one in 56% yield . It is noteworthy that only (Z)-isomer formed in this reaction .

Application 2: Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

  • Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . This compound is part of a reaction that produces a new type of quinoline derivative .
  • Methods of Application or Experimental Procedures : The reaction of methyl 2-isothiocyanatobenzoate and methyl malonate is described . This reaction is a convenient general method for the preparation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates .
  • Results or Outcomes : The reaction produced Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . The structure of the compound was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .

Application 3: Synthesis of Derivatives of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic Acid

  • Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid . These derivatives are known as highly effective antibiotics, which are similar to commonly used quinolones . The sulfur atom in the 2 position of quinoline moiety improves antibacterial activity .
  • Methods of Application or Experimental Procedures : The usual way of their synthesis is condensation of appropriate isothiocyanatobenzene 1 with anion of malonic ester 2 results in formation of methylenemalonate derivatives 3 .
  • Results or Outcomes : The structure of the compound and by-product methyl 2-(methoxycarbonothioylamino)benzoate was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .

Safety And Hazards

Methyl 2-isothiocyanatobenzoate is harmful if swallowed and causes skin and eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXVHBOJSCWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166844
Record name Methyl 2-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isothiocyanatobenzoate

CAS RN

16024-82-1
Record name Benzoic acid, 2-isothiocyanato-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-isothiocyanatobenzoate
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Record name Methyl 2-isothiocyanatobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-isothiocyanatobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
LM Deck, SD Turner, JA Deck… - Journal of …, 2001 - Wiley Online Library
Synthesis of Derivatives of Thiophene Using Methyl 2-Isothiocyanatobenzoate … A variety of 2-substituted thiophenes is readily obtained from 2-(2-thienyl)-4H-3,1-benzothiazin-4-one …
Number of citations: 20 onlinelibrary.wiley.com
WD Dean, EP Papadopoulos - Journal of Heterocyclic …, 1982 - Wiley Online Library
… A mixture of 10.0 g (0.052 mole) of methyl 2-isothiocyanatobenzoate (1) (lb) and 25 ml of absolute ethanol was allowed to reflux for 16 hours. The solid which precipitated upon cooling …
Number of citations: 41 onlinelibrary.wiley.com
O Bobiļeva, E Loža - Chemistry of Heterocyclic Compounds, 2018 - Springer
… Quite surprisingly, the reaction of azido ketone 2a and commercially available methyl 2-isothiocyanatobenzoate (3) under the Dhar conditions produced (Z)-2-(4-bromobenzylidene)-2,3-…
Number of citations: 1 link.springer.com
SM Kovalenko, OG Drushlyak, IS Konovalova… - Molbank, 2019 - mdpi.com
… The interaction of the methyl 2-isothiocyanatobenzoate 12 … the interaction of methyl 2-isothiocyanatobenzoate 12 with C-… , and the reaction of methyl 2-isothiocyanatobenzoate 12 with …
Number of citations: 2 www.mdpi.com
MM Ghorab, ZH Ismail, AA Radwan, M Abdalla - Acta Pharmaceutica, 2013 - hrcak.srce.hr
… Many synthetic methods have been developed to prepare the titled compounds, but few used the versatile and widely synthesized intermediate methyl 2-isothiocyanatobenzoate (2–6). …
Number of citations: 41 hrcak.srce.hr
PS Khokhlov, VN Osipov, AV Roshchin - Russian Chemical Bulletin, 2011 - Springer
… Reactions of methyl 2 isothiocyanatobenzoate with hydroxylamine and alkoxyamines afforded earlier unknown 3 hydroxy 2 sulfanylquinazolin 4(3H) one (1a) and 3 alkoxy 2 …
Number of citations: 6 link.springer.com
V Looney-Dean, BS Lindamood… - Synthesis …, 1984 - pascal-francis.inist.fr
Synthesis of derivatives of pyrrole using methyl 2-isothiocyanatobenzoate … Synthesis of derivatives of pyrrole using methyl 2-isothiocyanatobenzoate …
Number of citations: 13 pascal-francis.inist.fr
K Makiyama, Y Mimura, Y Tomotani… - ChemistrySelect, 2023 - Wiley Online Library
… A survey of the solvents used in the reaction was initially investigated with equimolar amounts of methyl 2-isothiocyanatobenzoate 1 a and aniline 2 a (Table 1). Protic solvents, such as …
Y Wang, HQ Chang, WN Wu, XL Zhao, Y Yang… - Sensors and Actuators B …, 2017 - Elsevier
… rhodamine-2-thioxoquinazolin-4-one derivative (R1) has been synthesized by an addition-elimination reaction of rhodamine 6G ethylenediamine with methyl 2-isothiocyanatobenzoate, …
Number of citations: 38 www.sciencedirect.com
SM Kovalenko, OG Drushlyak… - Journal of Sulfur …, 2020 - Taylor & Francis
… Novel 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been obtained by base catalyzed condensation of methyl 2-isothiocyanatobenzoate with …
Number of citations: 2 www.tandfonline.com

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